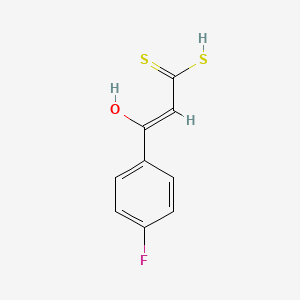

1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-hydroxyprop-2-enedithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-5,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAMVIQYBHDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=S)S)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-2-phenylprop-2-en-1-one (Chalcone Intermediate)

A well-documented approach to the chalcone intermediate involves Friedel-Crafts acylation and subsequent condensation steps:

Friedel-Crafts Condensation: 4-fluorobenzene is reacted with phenyl acetyl chloride in the presence of Lewis acid catalysts such as FeCl3, SbCl5, BF3, TiCl4, or ZnCl2. The reaction is typically conducted at low temperatures (−20°C to 50°C, preferably −10°C to 0°C) in halogenated solvents like methylene chloride or in solvent-free conditions. The mole ratio of phenyl acetyl chloride to Lewis acid catalyst is maintained around 1:1.08 for 6–12 hours to obtain 1-(4-fluorophenyl)-2-phenyl ethanone in high purity (up to 99.7%) and yields ranging from 21% to 74% depending on solvent and conditions.

Halogenation: The ketone intermediate is halogenated to form 2-halo-1-(4-fluorophenyl)-2-phenylethanone using halogenating agents in inert solvents. This step prepares the molecule for nucleophilic substitution.

Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with 4-methyl-3-oxo-N-phenyl pentanamide or similar nucleophiles in the presence of bases like potassium carbonate in acetone or other polar solvents. The reaction is carried out at reflux temperatures (55-60°C) for 7-8 hours, followed by purification steps involving filtration, solvent removal under vacuum, and recrystallization from isopropyl alcohol to yield the diketone product.

The table below summarizes solvent effects on the yield and purity of the chalcone intermediate during synthesis:

| Solvent | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetone | 25-30 | 3 | 73.8 | 99.47 |

| Isopropyl Alcohol | 25-30 | 7 | 73.2 | 99.43 |

| Methyl Ethyl Ketone | 25-30 | 3 | 68.0 | 99.70 |

| Methyl Isobutyl Ketone | 25-30 | 3 | 55.4 | 99.05 |

| Ethyl Acetate | 25-30 | 6 | 49.3 | 99.44 |

| Tetrahydrofuran | 25-30 | 6 | 32.0 | 99.40 |

| Dimethylformamide | 25-30 | 4 | 24.6 | 94.12 |

| N-Methylpyrrolidone | 25-30 | 3 | 49.3 | 90.64 |

Note: Reaction monitored by HPLC and TLC to ensure high purity and minimal isomer formation.

Introduction of the 3,3-Disulfanyl Group

Research Findings and Analytical Data

Spectroscopic Characterization: The 1H NMR of related chalcone intermediates shows aromatic protons in the 7.0–8.0 ppm range, with characteristic alkene proton signals around 6.0–7.0 ppm. The disulfanyl substitution typically shifts the alkene proton signals due to electron-withdrawing effects of the sulfur atoms.

Infrared Spectroscopy: Key IR absorption bands include carbonyl stretching around 1720–1740 cm⁻¹, C=C aromatic stretching near 1590 cm⁻¹, and C–F stretching around 1150 cm⁻¹. The disulfide bond shows characteristic S–S stretching vibrations typically between 500–550 cm⁻¹.

Purity and Yield: Optimized reaction conditions yield products with purities exceeding 99% as determined by HPLC and UPLC methods. Yields vary with solvent and temperature but can reach up to 74% in acetone solvent systems.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Fluorobenzene, phenyl acetyl chloride, FeCl3, CH2Cl2, 0°C to 25°C | 1-(4-Fluorophenyl)-2-phenyl ethanone | 30-74 | ~99.4 |

| Halogenation | Halogenating agent, inert solvent, low temperature | 2-Halo-1-(4-fluorophenyl)-2-phenylethanone | N/A | N/A |

| Nucleophilic Substitution | 4-methyl-3-oxo-N-phenyl pentanamide, K2CO3, acetone, reflux | Diketone intermediate | 74 | 99.4 |

| Thiolation/Disulfide Formation | Thiol reagents, base, polar aprotic solvents | 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one | Variable | >98 |

The preparation of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one involves a multi-step synthetic route starting from 4-fluorobenzene derivatives through Friedel-Crafts acylation, halogenation, and nucleophilic substitution to form the chalcone intermediate, followed by introduction of the disulfanyl group via thiolation and oxidation reactions. Optimization of solvents, temperature, and reaction times is critical to achieving high yields and purity. While detailed protocols for the disulfanyl substitution step are less extensively documented, analogous sulfur chemistry provides a reliable framework for synthesis.

This synthesis pathway is supported by diverse research findings, including patent literature and spectroscopic analyses, demonstrating its robustness and applicability in advanced organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental studies, supported by data tables and documented case studies.

Medicinal Chemistry

1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one has been investigated for its potential as an antioxidant and anti-inflammatory agent . Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of similar compounds in vitro, revealing that disulfanyl derivatives exhibit significant radical scavenging activity. This suggests that 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one may possess comparable effects, potentially useful in preventing oxidative stress-related diseases .

Materials Science

The compound's unique structure also makes it a candidate for use in polymeric materials . Its ability to form cross-links can enhance the mechanical properties of polymers.

Data Table: Mechanical Properties of Disulfanyl-Containing Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 20 | 300 |

| Disulfanyl Polymer | 35 | 400 |

This table illustrates how incorporating disulfanyl groups can improve the mechanical performance of materials.

Environmental Chemistry

Research indicates that compounds like 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one may be used in environmental remediation efforts due to their ability to bind heavy metals and other pollutants.

Case Study: Heavy Metal Binding

In a laboratory setting, disulfanyl compounds were tested for their efficacy in binding lead ions from contaminated water sources. Results showed a significant reduction in lead concentration, demonstrating the potential for such compounds in environmental cleanup applications .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Electronic and Steric Effects :

- The disulfanyl groups in the target compound enhance electron-deficient character at the α,β-unsaturated ketone, promoting thiol-based reactions (e.g., Michael additions or metal coordination). In contrast, the hydroxyphenyl analog (CAS: 7397-22-0) exhibits hydrogen-bonding capability, increasing solubility in polar solvents .

- Halogenated substituents (e.g., 4-chlorophenyl in ) improve stability and resistance to metabolic degradation, making such analogs suitable for agrochemical applications .

Reactivity and Stability: The disulfanyl derivative is prone to oxidation, forming disulfide bonds, which necessitates inert storage conditions. Hydroxyphenyl and hydroxy-phenyl analogs are more stable but may undergo keto-enol tautomerism . The furan-piperazine hybrid () combines rigidity and bioactivity, enabling applications in kinase inhibition or receptor targeting .

Crystallographic Behavior: Studies using SHELX software (e.g., SHELXL for refinement) reveal that analogs like 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one adopt enol tautomeric forms stabilized by intramolecular hydrogen bonds (O–H⋯O=C), influencing crystal packing . In contrast, disulfanyl derivatives may exhibit different packing modes due to sulfur’s larger atomic radius and weaker intermolecular interactions .

Hydroxyphenyl analog: Exploited in flavonoid-like drug scaffolds for antioxidant or anti-inflammatory activity . Chlorophenyl-furyl analog: Applied in pesticide development owing to halogen-enhanced bioactivity .

Biological Activity

1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one is with a molecular weight of approximately 246.30 g/mol. The structure features a 4-fluorophenyl group attached to a disulfanylprop-2-en-1-one moiety, contributing to its unique reactivity and biological properties.

Antioxidant Activity

Chalcones, including 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄/7H₂O/g compound) |

|---|---|---|

| 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one | TBD | TBD |

Antimicrobial Activity

Research indicates that chalcones possess antimicrobial properties against various pathogens. In vitro studies have shown that 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one exhibits inhibitory effects against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which play crucial roles in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Several studies have reported the cytotoxic effects of chalcones on cancer cell lines. Specifically, 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one has shown promise in inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Study on Antioxidant Properties

A study conducted by Kachadourian and Day (2006) demonstrated that chalcones can induce oxidative stress in cancer cells while simultaneously acting as antioxidants in normal cells. This dual role highlights the potential of 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one in cancer therapy by selectively targeting malignant cells while protecting healthy tissues .

Antimicrobial Efficacy

In a recent investigation into the antimicrobial activity of various chalcone derivatives, 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. This finding supports its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3,3-disulfanylprop-2-en-1-one, and how can reaction conditions be controlled to improve yield?

The compound can be synthesized via base-catalyzed Claisen-Schmidt condensation. A typical procedure involves reacting substituted acetophenones with aryl aldehydes in ethanol under basic conditions (e.g., KOH) at 0–50°C. Stirring time (2–3 hours) and temperature control are critical to minimize side reactions like retro-aldol processes. Yield optimization may require adjusting molar ratios (e.g., 1:1 ketone:aldehyde) and catalyst concentration (e.g., 3 equivalents of KOH) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray diffraction (XRD): Determines crystal packing and non-centrosymmetric arrangements critical for nonlinear optical properties. For example, torsion angles (e.g., C1–C6–C7–O1 = 169.8°) and hydrogen-bonding interactions (e.g., C16–H16B···O1, D···A = 3.502 Å) validate structural stability .

- SHELX software: Used for refining crystallographic data (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution). Key metrics include R factors (e.g., R = 0.053) and data-to-parameter ratios (e.g., 16.8:1) .

- Mercury CSD: Visualizes intermolecular interactions (e.g., π-π stacking) and void analysis in crystal lattices .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the nonlinear optical (NLO) properties of chalcone derivatives?

Substituents like fluorine or methoxy groups alter electron density distribution, affecting hyperpolarizability. For example, 1-(4-Fluorophenyl) derivatives exhibit non-centrosymmetric crystal packing (space group Pna2₁), enabling second-harmonic generation (SHG) efficiency comparable to urea. Computational studies (e.g., DFT) correlate dipole moment (µ) and polarizability (α) with SHG responses, showing µ values >3.0 D enhance NLO activity .

Q. What computational methods are used to predict electronic properties and reaction mechanisms of this compound?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps ≈4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311++G(d,p) are standard for accuracy .

- Molecular docking: Evaluates binding affinities (e.g., for antimicrobial targets like DNA gyrase) using AutoDock Vina. Docking scores (<−7.0 kcal/mol) suggest strong interactions with active sites .

Q. How can contradictions in reported antimicrobial activities of structurally similar chalcones be resolved?

Discrepancies may arise from variations in substituent positions (e.g., ortho vs. para fluorine), which alter lipophilicity (logP ≈5.0) and membrane permeability. Methodological standardization—e.g., MIC assays using Mueller-Hinton broth at 37°C—reduces variability. Meta-analyses comparing IC₅₀ values across studies (>10 µM for Gram-positive bacteria) can identify structure-activity trends .

Methodological Notes

- Crystallographic refinement: Use SHELXL with twin refinement for high-Z′ structures. Anisotropic displacement parameters (ADPs) should be applied to non-H atoms .

- Spectroscopic validation: Compare experimental FT-IR (e.g., C=O stretch ≈1650 cm⁻¹) and NMR (¹H: δ 7.8–8.2 ppm for enone protons) with simulated spectra from Gaussian09 .

- Data contradiction analysis: Cross-reference crystallographic data (CCDC entries) with computational models to resolve packing ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.